2-Cyclohexene-1-methanol

Vue d'ensemble

Description

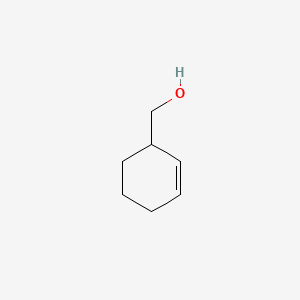

2-Cyclohexene-1-methanol is an organic compound with the molecular formula C7H12O. It is a cyclohexene ring functionalized with a hydroxymethyl group. This compound is a colorless liquid and is known for its use in various chemical reactions and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Cyclohexene-1-methanol can be synthesized through the hydroformylation of cyclohexene, followed by hydrogenation. The hydroformylation process involves the addition of a formyl group to the cyclohexene, resulting in cyclohexanecarboxaldehyde, which is then hydrogenated to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of supported metal catalysts to facilitate the hydroformylation and hydrogenation reactions. This method ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Cyclohexene-1-methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclohexanone or cyclohexanecarboxylic acid.

Reduction: The compound can be reduced to cyclohexanol.

Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is typically used.

Substitution: Halogenation reactions often use bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.

Reduction: Cyclohexanol.

Substitution: Halogenated cyclohexene derivatives.

Applications De Recherche Scientifique

Organic Synthesis

2-Cyclohexene-1-methanol serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Carbonylation Reactions : The compound can be involved in carbonylation processes to produce valuable esters and acids. For instance, cyclohexene derivatives have been successfully carbonylated in methanol solutions using palladium catalysts to yield methyl cyclohexanecarboxylate in high yields .

- Synthesis of Terpenoids : It is utilized in synthesizing terpenoid structures due to its reactivity and ability to undergo functionalization reactions. The compound's hydroxyl group makes it a suitable candidate for further derivatization.

Fragrance and Flavor Industry

The compound is recognized for its pleasant odor profile, making it an attractive ingredient in the fragrance industry:

- Fragrance Production : this compound is used as a fragrance component due to its floral and fruity notes. It can be found in perfumes and scented products, contributing to the complexity of fragrance formulations.

Pharmaceutical Applications

Research indicates potential therapeutic applications for this compound:

- Biological Activity : Studies have shown that derivatives of cyclohexene compounds exhibit various biological activities, including anti-inflammatory and antimicrobial properties. For example, compounds derived from cyclohexene structures have been investigated for their potential as anti-inflammatory agents .

Industrial Applications

The compound's properties make it suitable for several industrial applications:

- Chemical Feedstock : As a versatile chemical intermediate, this compound can be used as a feedstock in the production of other chemicals and materials.

Case Study 1: Carbonylation Reaction

A significant study demonstrated the efficiency of carbonylation reactions involving cyclohexene derivatives in methanol solutions. The research highlighted the role of palladium catalysts in achieving high yields of methyl cyclohexanecarboxylate . This finding underscores the importance of this compound as a precursor in synthesizing valuable chemical products.

Case Study 2: Fragrance Formulation

In a study focusing on fragrance formulation, researchers explored the incorporation of this compound into various scent profiles. The compound's floral notes were found to enhance the overall olfactory experience, leading to its increased use in commercial perfume products .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 2-Cyclohexene-1-methanol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the hydroxymethyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the double bond in the cyclohexene ring is hydrogenated to form a single bond .

Comparaison Avec Des Composés Similaires

Cyclohexanol: A similar compound with a hydroxyl group attached to a cyclohexane ring.

Cyclohexanone: An oxidized form of cyclohexanol with a carbonyl group.

Cyclohexanecarboxylic acid: An oxidized form of 2-Cyclohexene-1-methanol with a carboxyl group.

Uniqueness: this compound is unique due to its combination of a cyclohexene ring and a hydroxymethyl group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Activité Biologique

2-Cyclohexene-1-methanol, also known as 2,6,6-trimethyl-2-cyclohexen-1-ylmethanol, is a cyclic monoterpene alcohol with the molecular formula . This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. Recent studies have explored its antimicrobial properties, antioxidant activity, and potential therapeutic applications.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy against common pathogens, including Escherichia coli , Staphylococcus aureus , and Salmonella typhimurium . The results indicated that the compound showed moderate antibacterial effects, comparable to some conventional antibiotics.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 50 µg/mL | Moderate |

| Staphylococcus aureus | 25 µg/mL | Moderate to High |

| Salmonella typhimurium | 75 µg/mL | Moderate |

Antioxidant Activity

The antioxidant potential of this compound has also been assessed using various assays, including the DPPH radical scavenging assay. The compound demonstrated a strong ability to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 (µg/mL) | Comparison to Control (BHT) |

|---|---|---|

| DPPH Scavenging | 30 | Better than BHT (50 µg/mL) |

| β-Carotene/Linoleic Acid | 40 | Comparable |

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study published in the Journal of Natural Products reported that derivatives of cyclohexene alcohols, including this compound, exhibited significant antibacterial properties against multi-drug resistant strains. The study emphasized the need for further exploration into the structure-activity relationship to enhance efficacy .

- Antioxidant Mechanism : Another research article detailed the mechanism by which this compound exerts its antioxidant effects. The compound was found to donate hydrogen atoms to free radicals, effectively neutralizing them and preventing cellular damage .

- Therapeutic Applications : Emerging research suggests potential therapeutic applications of this compound in treating inflammatory diseases due to its ability to modulate oxidative stress pathways. A clinical trial is currently underway to evaluate its efficacy in patients with chronic inflammatory conditions .

Propriétés

IUPAC Name |

cyclohex-2-en-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h2,4,7-8H,1,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTRNALMVOGNSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454517 | |

| Record name | 2-Cyclohexene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3309-97-5 | |

| Record name | 2-Cyclohexene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.